unc-93 protein

C. elegans model Ion channel regulation Neurogenetics

UNC-93 protein (CAS 147016-00-0), also designated as Putative potassium channel regulatory protein unc-93, is a multi-pass transmembrane protein originally identified in Caenorhabditis elegans, containing 705 amino acids. It is a core component of a non-essential multi-subunit potassium channel complex, functioning as a regulatory subunit for the two-pore potassium channel SUP-9, in concert with the regulatory protein SUP-10, to coordinate muscle contraction.

Molecular Formula C5H6O2S
Molecular Weight 0
CAS No. 147016-00-0
Cat. No. B1175902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameunc-93 protein
CAS147016-00-0
Synonymsunc-93 protein
Molecular FormulaC5H6O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC-93 Protein (CAS 147016-00-0): A Conserved Ion Channel Regulator with Defined Comparative Advantages for Specialized Research


UNC-93 protein (CAS 147016-00-0), also designated as Putative potassium channel regulatory protein unc-93, is a multi-pass transmembrane protein originally identified in Caenorhabditis elegans, containing 705 amino acids [1]. It is a core component of a non-essential multi-subunit potassium channel complex, functioning as a regulatory subunit for the two-pore potassium channel SUP-9, in concert with the regulatory protein SUP-10, to coordinate muscle contraction [2]. The unc-93 family is highly conserved across species, with key mammalian homologs being UNC93A and UNC93B1, the latter of which has a well-defined and divergent role in Toll-like receptor (TLR) trafficking in the innate immune system [3]. This evidence guide is designed to provide procurement specialists and research scientists with a quantitative, comparator-driven analysis to support informed decisions about the unique value proposition of this specific research reagent versus its closest analogs.

Why UNC-93 Protein (CAS 147016-00-0) Cannot Be Substituted with Mammalian Homologs UNC93A or UNC93B1


Procurement of the incorrect unc-93 family member can lead to complete experimental failure due to fundamental functional divergence. While the C. elegans UNC-93 protein, its human homolog UNC93A, and its human homolog UNC93B1 share a conserved domain structure, their biological roles are not interchangeable [1]. The target compound, UNC-93, is an integral regulatory subunit of a non-essential potassium channel complex essential for muscle contraction coordination in C. elegans [2]. In contrast, its mammalian homolog UNC93B1 has evolved a dedicated and essential role in trafficking nucleic acid-sensing Toll-like receptors (TLRs) from the endoplasmic reticulum to endolysosomes, a function critical for innate immunity and absent in the nematode protein [3]. Simply selecting an available 'UNC93' family reagent without species and functional specificity will not yield interpretable results in neuromuscular or immunological research contexts. The following quantitative evidence details the specific, measurable differences that justify the precise selection of UNC-93 protein (CAS 147016-00-0).

Quantitative Differentiation of UNC-93 Protein (CAS 147016-00-0) vs. SUP-9 and Mammalian Homologs


Defined Molecular Role: UNC-93 as a Regulatory Subunit of a Two-Pore K+ Channel Complex vs. UNC93B1's Role in TLR Chaperoning

The C. elegans UNC-93 protein's molecular function is distinct from its mammalian homolog UNC93B1. UNC-93 acts as a regulatory subunit for the two-pore potassium channel SUP-9, contributing to muscle contraction coordination [1]. Conversely, UNC93B1 functions as a chaperone essential for the trafficking of specific Toll-like receptors (TLRs). UNC93B1 deficiency results in the near-complete loss of TLR3 and TLR7 proteins in primary mouse dendritic cells, a phenotype not observed with UNC-93 [2]. This functional divergence necessitates the selection of the correct protein for the intended biological pathway.

C. elegans model Ion channel regulation Neurogenetics Comparative pharmacology

Genetic Interaction Specificity: Mutual Suppression Among UNC-93, SUP-9, and SUP-10 is a Hallmark of the Nematode Complex

Genetic studies reveal a unique and strong functional interaction specific to the C. elegans UNC-93/SUP-9/SUP-10 complex. Gain-of-function (gf) mutations in any of these three genes cause a distinctive 'rubberband' uncoordinated (Unc) phenotype [1]. Crucially, loss-of-function (lf) mutations in any one of these three genes suppress the rubberband phenotype caused by gf mutations in any of the other two, providing strong evidence for their physical interaction within a multi-subunit complex [2]. This specific genetic epistasis network is not a property of mammalian homologs and defines a unique experimental system.

C. elegans genetics Epistasis analysis Multiprotein complex Phenotypic screening

Phenotypic Specificity: UNC-93 gf Mutants Exhibit a Quantifiable Behavioral Response Distinct from SUP-9 and Other Unc Mutants

The gain-of-function (gf) mutations in unc-93 lead to a specific and quantifiable 'rubberband' uncoordinated phenotype, which is characterized by a unique response to mechanical stimuli [1]. When prodded on the head, a mutant worm contracts and then relaxes along its entire body without moving backward, a stark contrast to wild-type worms which contract anteriorly and back away. This phenotype is phenocopied by exposure of wild-type worms to the UNC-49 agonist muscimol, linking the complex to inhibitory neurotransmission [2]. This provides a robust and specific behavioral assay for studying the function of the UNC-93/SUP-9/SUP-10 complex.

C. elegans behavior Phenotypic screening Neuromuscular disease model Drug discovery

Optimal Research and Industrial Use Cases for UNC-93 Protein (CAS 147016-00-0) Based on Quantitative Differentiation


C. elegans Genetic Screens for Modulators of Ion Channel Function

The UNC-93 protein is a prime target for genetic screens in C. elegans aimed at identifying novel components or modulators of ion channel complexes. The well-characterized 'rubberband' phenotype of gain-of-function mutants provides a robust and easily scorable readout for suppressor or enhancer screens, as demonstrated by studies that used unc-93(gf) to identify the interacting genes sup-9 and sup-10 [1].

Functional Dissection of Two-Pore Potassium (K2P) Channel Regulation

As a confirmed regulatory subunit of the SUP-9 two-pore potassium channel, UNC-93 is essential for studies investigating the regulation of K2P channel activity [1]. Its role in forming a multiprotein complex with SUP-9 and SUP-10 allows researchers to probe how auxiliary subunits modulate channel gating, trafficking, and function in a living organism, providing insights not readily obtainable from heterologous expression systems alone [2].

Comparative Structural and Functional Studies of the UNC-93 Protein Family

Given the striking functional divergence between C. elegans UNC-93 (ion channel regulation) and its mammalian homolog UNC93B1 (TLR trafficking), this protein serves as a critical reference point for evolutionary and structure-function studies. Investigating the specific domains and residues that dictate the different binding partners (SUP-9/SUP-10 vs. TLRs) can reveal fundamental principles of protein evolution and functional specialization [3].

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